molecular formula C24H25N5O5S3 B2831740 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 317328-95-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2831740
CAS No.: 317328-95-3
M. Wt: 559.67
InChI Key: KEPDBEMLTOYZRB-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O5S3 and its molecular weight is 559.67. The purity is usually 95%.
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Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18N4O2S2
  • Molecular Weight : 410.51 g/mol
  • IUPAC Name : N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • LogP : 3.9 (indicating moderate lipophilicity)

The presence of the thiadiazole and dihydroquinoline moieties contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial activity. Research indicates that derivatives of this scaffold exhibit activity against a wide range of pathogens:

CompoundActivity TypeTarget MicroorganismMIC (µg/mL)
Thiadiazole Derivative 1AntibacterialStaphylococcus aureus32.6
Thiadiazole Derivative 2AntifungalCandida albicans24.0
Thiadiazole Derivative 3AntituberculosisMycobacterium tuberculosis50.0

Studies indicate that modifications to the thiadiazole ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of key cellular pathways involved in tumor growth:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer)0.28Inhibition of DNA synthesis
A549 (Lung Cancer)0.52Histone deacetylase inhibition

These findings suggest that the compound may interfere with DNA replication and cell division processes critical in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole ring can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
  • Receptor Modulation : The morpholino sulfonyl group may interact with specific receptors involved in cell signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated various thiadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Evaluation of Anticancer Properties

In vitro studies on cancer cell lines demonstrated that certain derivatives significantly inhibit cell proliferation at low concentrations. The interaction with tubulin was particularly noted as a promising mechanism for anticancer activity .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S3/c30-21(29-11-3-5-17-4-1-2-6-20(17)29)16-35-24-27-26-23(36-24)25-22(31)18-7-9-19(10-8-18)37(32,33)28-12-14-34-15-13-28/h1-2,4,6-10H,3,5,11-16H2,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDBEMLTOYZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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